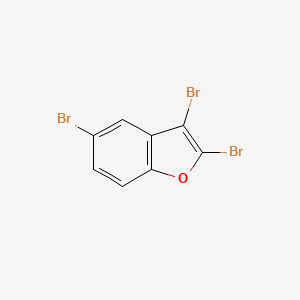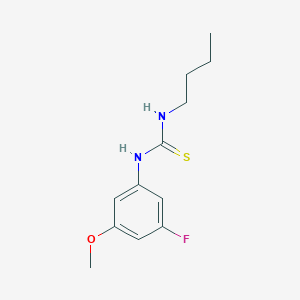![molecular formula C13H13N5 B6643678 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)
2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine, also known as IMPY, is a small molecule that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. IMPY belongs to the class of imidazo[4,5-b]pyridine derivatives, which have been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been extensively studied for its potential applications in drug discovery and development. Several research studies have shown that 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been reported to exhibit anti-viral activity against several viruses, including HIV-1 and HCV.
Mécanisme D'action
The mechanism of action of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine is not fully understood, but several studies have suggested that it exerts its effects by targeting specific enzymes and signaling pathways. For example, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In addition, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been reported to have anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been shown to improve glucose homeostasis and insulin sensitivity, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine is its high potency and selectivity against various targets, which makes it a valuable tool for studying biological pathways and disease mechanisms. However, one of the limitations of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine have not been fully characterized, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine. One area of interest is the development of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine. In addition, the development of new synthesis methods and purification techniques may improve the yield and purity of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine, making it more accessible for research and drug development. Finally, the evaluation of the toxicity and safety profile of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine in preclinical and clinical studies will be important for its future clinical applications.
Méthodes De Synthèse
The synthesis of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine involves a multi-step process that has been described in several research papers. The most common method involves the reaction of 2-bromoethylpyridine with 2-cyanopyridine in the presence of a base, followed by a cyclization step to form the imidazo[4,5-b]pyridine ring system. The final step involves the introduction of an amino group at the 5-position of the imidazole ring through a reductive amination reaction. The purity and yield of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine can be improved by using various purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-11-6-5-10-13(17-11)18-12(16-10)7-4-9-3-1-2-8-15-9/h1-3,5-6,8H,4,7H2,(H3,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPWQAOJFOBFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=NC3=C(N2)C=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643597.png)
![2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline](/img/structure/B6643605.png)


![4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)
![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)

![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[4-(cyanomethyl)phenyl]pyridazine-4-carboxamide](/img/structure/B6643666.png)